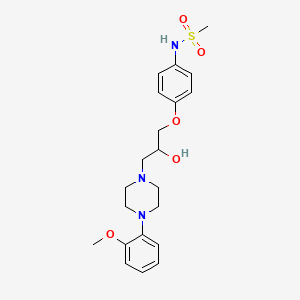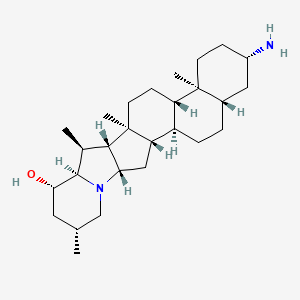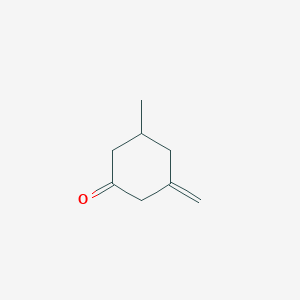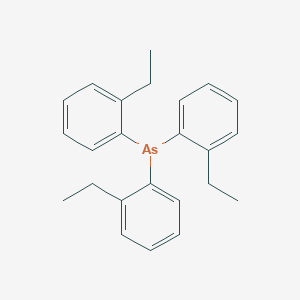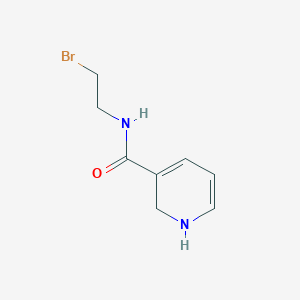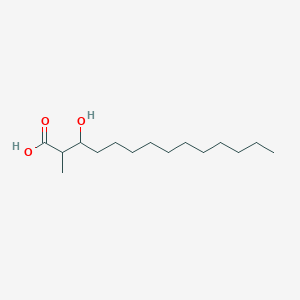![molecular formula C16H23N B14492425 N,N-Dimethyl-4-phenylbicyclo[2.2.2]octan-1-amine CAS No. 64852-67-1](/img/structure/B14492425.png)
N,N-Dimethyl-4-phenylbicyclo[2.2.2]octan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-4-phenylbicyclo[222]octan-1-amine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[222]octane core with a phenyl group and a dimethylamino group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-phenylbicyclo[2.2.2]octan-1-amine typically involves the alkylation of a bicyclo[2.2.2]octane derivative with a suitable phenyl and dimethylamino group. One common method involves the use of benzyl bromide and 1,4-diazabicyclo[2.2.2]octane (DABCO) as starting materials. The reaction proceeds through a nucleophilic substitution mechanism, where DABCO reacts with benzyl bromide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-4-phenylbicyclo[2.2.2]octan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide in the presence of a base like DABCO.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted bicyclo[2.2.2]octane derivatives.
Applications De Recherche Scientifique
N,N-Dimethyl-4-phenylbicyclo[2.2.2]octan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-4-phenylbicyclo[2.2.2]octan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclic core structure but differ in functional groups.
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related bicyclic amine with different substituents and applications.
Uniqueness
N,N-Dimethyl-4-phenylbicyclo[2.2.2]octan-1-amine is unique due to its specific combination of a phenyl group and a dimethylamino group attached to the bicyclo[2.2.2]octane core. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
64852-67-1 |
|---|---|
Formule moléculaire |
C16H23N |
Poids moléculaire |
229.36 g/mol |
Nom IUPAC |
N,N-dimethyl-4-phenylbicyclo[2.2.2]octan-1-amine |
InChI |
InChI=1S/C16H23N/c1-17(2)16-11-8-15(9-12-16,10-13-16)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3 |
Clé InChI |
LFVGDDMIDJLVKJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C12CCC(CC1)(CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


